molecular formula C9H10ClNO2 B2779595 (1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride CAS No. 2503155-44-8

(1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride

Cat. No.: B2779595
CAS No.: 2503155-44-8
M. Wt: 199.63
InChI Key: RPFDAIBMARWIIE-KZYPOYLOSA-N
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Description

trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H10ClNO2. It is a white solid that is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .

Medicine: In medicinal chemistry, trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride is explored for its potential therapeutic applications. It may be used in the design and development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable in the manufacture of specialty chemicals and materials .

Mechanism of Action

While the specific mechanism of action for “trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hcl” is not available in the search results, it’s worth noting that similar cyclopropane derivatives have been used as inhibitors of O-acetylserine sulfhydrylase (OASS-A), a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of pyridine with a cyclopropane carboxylic acid derivative under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis techniques, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize any side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

  • trans-2-(Pyridin-2-YL)cyclopropane-1-carboxylic acid hydrochloride
  • trans-2-(Pyridin-4-YL)cyclopropane-1-carboxylic acid hydrochloride
  • cis-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride

Uniqueness: trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFDAIBMARWIIE-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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